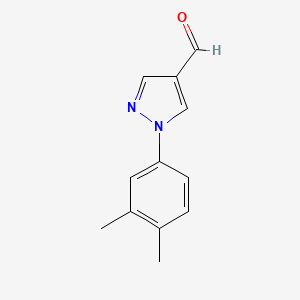

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

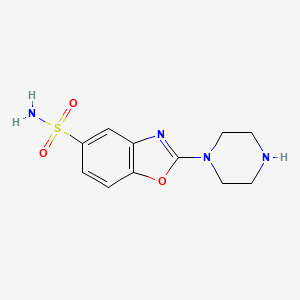

The compound "1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Another effective route for the direct synthesis of substituted pyrazoles is through the 3+2 annulation method, which was described for the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, intermolecular [3+2] cycloaddition reactions have been employed for the synthesis of pyrazolidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be investigated using various spectroscopic methods and X-ray crystallography. For instance, the structure of an intermediate in the synthesis of novel pyrazole derivatives was confirmed by X-ray crystallography . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, cyclohexylamine reacts with pyrazole carbaldehydes to give different products depending on the aryl substituent, as demonstrated by the formation of a vinylogous amide and a compound with an intramolecular N-H...N hydrogen bond . The review on pyrazole-3(4)-carbaldehydes also provides an overview of the synthesis, reactions, and biological activity of these heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using different computational and experimental techniques. The infrared spectrum, structural and optical properties, and molecular docking study of a pyrazole derivative provided insights into its vibrational frequencies, molecular stability, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and the compound's structure-activity relationship was analyzed using DFT calculations and Hirshfeld surface analysis .

Scientific Research Applications

Chemical Synthesis and Biological Activities

- The compound has been involved in the design and synthesis of new molecules with significant anticonvulsant and analgesic activities. A series of heterocycles bearing the pyrazole moiety were synthesized and evaluated for their in vivo anticonvulsant activity and analgesic activity, showing promising results without displaying toxicity (Viveka et al., 2015).

Organic Chemistry and Synthesis Methods

- The compound was utilized in the Vilsmeier-Haak formylation process to form corresponding 4-formyl derivatives. This synthesis process involved formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles which led to the development of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde through a series of chemical reactions (Attaryan et al., 2006).

Dyeing Properties and Heterocyclic Chemistry

- Research involving the compound has led to the synthesis of new heterocycles with potential dyeing and biological properties. A series of compounds were synthesized, subjected to diazotation with aromatic amines and diamines, resulting in new azo and bisazo dyes. Their structures were confirmed by spectroscopic and analytical methods, and tests like UV–vis measurements, dyeing performance, and fastness tests were carried out, indicating potential applications in dyeing industries (Bagdatli & Ocal, 2012).

Antimicrobial Applications

- Novel series of the compound have been synthesized and evaluated for their antimicrobial activities. The compounds showed promising antimicrobial activities against various pathogenic bacteria and fungi, indicating their potential in developing new antimicrobial agents. Their structures were confirmed by IR, (1)H NMR, and mass spectral analysis (Bandgar et al., 2009).

Luminescence Sensing

- Lanthanide(III)-organic frameworks synthesized using a derivative of the compound showed selective sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors for specific chemicals (Shi et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-4-12(5-10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJUGLBVFQAIPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)